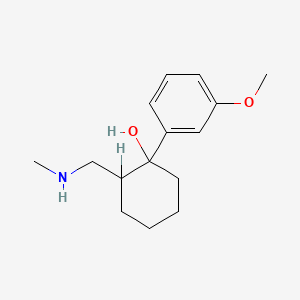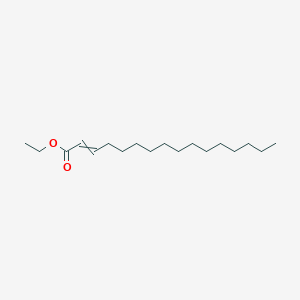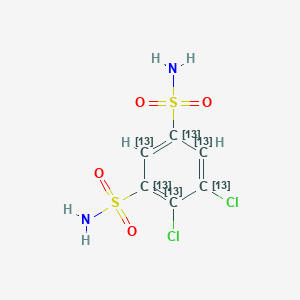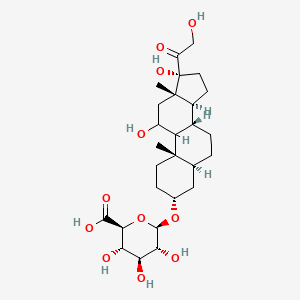
Leukotriene E4-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leukotriene E4-d11 is a cysteinyl leukotriene involved in inflammation. It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is formed from the sequential conversion of Leukotriene C4 to Leukotriene D4 and then to Leukotriene E4, which is the final and most stable cysteinyl leukotriene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Leukotriene E4-d11 involves the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This process produces Leukotriene A4, which is then converted to Leukotriene C4 through the addition of glutathione. Leukotriene C4 is subsequently converted to Leukotriene D4 by the removal of a glutamic acid residue, and finally to Leukotriene E4 by the removal of a glycine residue .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes for the synthesis of Leukotriene E4. This method allows for the large-scale production of the compound under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Leukotriene E4-d11 undergoes various types of chemical reactions, including:
Oxidation: Conversion of arachidonic acid to Leukotriene A4.
Substitution: Addition of glutathione to Leukotriene A4 to form Leukotriene C4.
Hydrolysis: Removal of glutamic acid and glycine residues to form Leukotriene D4 and Leukotriene E4, respectively.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include arachidonic acid, glutathione, and specific enzymes such as arachidonate 5-lipoxygenase. The reactions typically occur under physiological conditions, with the presence of cofactors such as ATP and calcium ions .
Major Products Formed
The major products formed from the reactions involving this compound are Leukotriene A4, Leukotriene C4, Leukotriene D4, and Leukotriene E4 .
Wissenschaftliche Forschungsanwendungen
Leukotriene E4-d11 has a wide range of scientific research applications, including:
Wirkmechanismus
These receptors include CysLT1 and CysLT2, which mediate various inflammatory responses such as bronchoconstriction, increased vascular permeability, and recruitment of immune cells . The binding of Leukotriene E4-d11 to these receptors activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways .
Vergleich Mit ähnlichen Verbindungen
Leukotriene E4-d11 is part of the cysteinyl leukotriene family, which also includes Leukotriene C4, Leukotriene D4, and Leukotriene F4. These compounds share similar structures and functions but differ in their specific amino acid substitutions. This compound is unique in its stability and accumulation in biological fluids, making it a valuable biomarker for clinical research .
List of Similar Compounds
- Leukotriene C4
- Leukotriene D4
- Leukotriene F4
- Leukotriene B4 (non-cysteine-containing leukotriene)
Eigenschaften
CAS-Nummer |
1356578-40-9 |
|---|---|
Molekularformel |
C23H37NO5S |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
OTZRAYGBFWZKMX-MPFPFABQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Synonyme |
(5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-Amino-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic Acid-d11; LTE4-d11; Leukotriene E-d11; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)



![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
